Cas no 1797570-71-8 (N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1797570-71-8x500.png)
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]quinoline-8-sulfonamide
- N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
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- インチ: 1S/C18H19N3O2S/c1-20-12-4-7-16(20)13-21(15-9-10-15)24(22,23)17-8-2-5-14-6-3-11-19-18(14)17/h2-8,11-12,15H,9-10,13H2,1H3
- InChIKey: LKKFDZMQGJKIRD-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2S(N(C2CC2)CC2=CC=CN2C)(=O)=O)C=CC=1
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-3964-5μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-1mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-2μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-4mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-10μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-15mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-5mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-10mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-3mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-3964-20μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide |
1797570-71-8 | 20μmol |
$79.0 | 2023-09-09 |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamideに関する追加情報
N-Cyclopropyl-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Quinoline-8-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1797570-71-8, known as N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, catalysis, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the study of this compound.
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The quinoline skeleton is a fundamental building block in organic chemistry, often used as a scaffold for designing bioactive molecules. The sulfonamide group attached to the quinoline ring at the 8-position introduces additional functionality, enhancing the compound's versatility. The presence of the cyclopropyl and pyrrolidinyl groups further diversifies its chemical properties, making it a valuable candidate for various applications.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry. The sulfonamide group is known for its ability to form hydrogen bonds, which is crucial for drug-receptor interactions. This makes N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide an attractive lead compound for developing new therapeutic agents. Researchers have explored its potential as an inhibitor of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide involves a series of carefully optimized steps to ensure high yields and purity. The process typically begins with the preparation of quinoline derivatives, followed by functionalization at the 8-position with a sulfonamide group. The introduction of the cyclopropyl and pyrrolidinyl substituents requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity.
One of the most exciting developments in the study of this compound is its application in catalysis. The unique electronic properties of quinoline derivatives make them excellent candidates for metal-free catalysts in organic reactions. Recent research has demonstrated that N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yllmethyl]quinoline-sulfonamide can act as an efficient catalyst for cross-coupling reactions, which are widely used in drug synthesis and materials science.
In addition to its role in catalysis, this compound has shown promise in the field of materials science. Its ability to form stable coordination complexes with transition metals makes it a potential candidate for designing new materials with tailored electronic properties. Researchers are exploring its use in creating advanced semiconductors and optoelectronic devices.
The structural flexibility of N-cyclopropyl-N-( ( 1 -m eth yl - 1 H -py rro l - 2 - yl ) me th yl ) quino lin e - 8 - sulfo n amide allows for further modification to tailor its properties for specific applications. For instance, substituting different groups on the quinoline ring or modifying the sulfonamide moiety can lead to compounds with enhanced bioavailability or improved catalytic activity.
As research on this compound continues to advance, it is evident that N-cyclopropyl-N-( ( 1 -m eth yl - 1 H -py rro l - 2 - yl ) me th yl ) quino lin e - 8 - sulfo n amide holds immense potential across multiple disciplines. Its unique combination of structural features and functional groups makes it a versatile tool for addressing challenges in medicine, catalysis, and materials science.
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